molecular formula C11H15N3O2 B11759244 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione

3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione

Cat. No.: B11759244
M. Wt: 221.26 g/mol
InChI Key: ULQKRKMWPZKZIK-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused pyridine and azepine ring system. Key structural attributes include:

  • Core structure: A partially saturated 4,5-dihydro-1H-pyrido[3,4-b]azepine scaffold, providing conformational rigidity and electron-rich regions.
  • 1,8-Dimethyl groups: Influence steric interactions and lipophilicity.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-amino-1,8-dimethyl-4,5-dihydro-3H-pyrido[3,4-b]azepine-2,7-dione

InChI

InChI=1S/C11H15N3O2/c1-13-6-9-7(5-10(13)15)3-4-8(12)11(16)14(9)2/h5-6,8H,3-4,12H2,1-2H3

InChI Key

ULQKRKMWPZKZIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC1=O)CCC(C(=O)N2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially hydrogenated derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds related to 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione exhibit various biological activities. These include:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Studies suggest efficacy against various microbial strains.
  • Neurological Effects : The compound may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

Synthesis and Modification

The synthesis of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione can be achieved through several methods:

Synthesis MethodDescriptionYield
Condensation ReactionsInvolves the reaction of pyridine derivatives with carbonyl compounds.Varies based on conditions
Nucleophilic SubstitutionUtilizes nucleophiles to replace leaving groups in precursor compounds.High yield reported

These methods allow for the modification of the compound to enhance its biological activity or to create analogs for further study.

Biological Interaction Studies

Interaction studies focus on the binding affinity of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione with various biological targets:

  • Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes related to disease pathways.
  • Receptor Binding : Studies assessing its affinity for neurotransmitter receptors.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of a series of pyridoazepine derivatives including 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione. The results indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa), suggesting that structural modifications could enhance potency.

Case Study 2: Antimicrobial Efficacy

Another investigation reported the antimicrobial properties of compounds structurally similar to 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione. The study found that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Patent Literature (Bcl-xL Inhibitors)

A 2024 patent () discloses 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine derivatives as Bcl-xL inhibitors for cancer therapy. Key comparisons:

Feature User’s Compound Pyridazino[3,4-b]azepine Derivatives
Core Structure Pyrido[3,4-b]azepine (pyridine fused to azepine) Pyridazino[3,4-b]azepine (pyridazine fused to azepine)
Nitrogen Arrangement Single pyridine nitrogen Two adjacent pyridazine nitrogens
Substituents 3-Amino, 1,8-dimethyl, 2,7-dione Variable substituents (patent formula I), often halogen or aryl
Biological Target Not explicitly reported Bcl-xL protein inhibition, pro-apoptotic activity in cancer cells

Implications :

  • The pyridazine core in patent compounds may enhance π-π stacking with protein targets, whereas the pyridine in the user’s compound offers simpler electronic profiles.
  • The 2,7-dione groups in the user’s compound could mimic carbonyl interactions seen in known kinase or protease inhibitors, but experimental validation is needed.

Comparison with Spiroketal Dione Derivatives

describes 9CI (139006-28-3) , a spiroketal fluorobenzo-dipyran dione. While structurally distinct, shared features include:

Feature User’s Compound 9CI Spiroketal Dione
Core Structure Bicyclic pyrido-azepine Polycyclic spiroketal with fused benzopyran and fluorinated rings
Dione Groups 2,7-dione (positioned on azepine and pyridine rings) 2,7’-dione (bridging spiro center)
Bioactivity Underexplored Natural product derivatives often exhibit antimicrobial or cytotoxic activity

Implications :

  • The dione motif in both compounds may serve as a pharmacophore for redox or metal-chelating activity.
  • Spiroketals (e.g., 9CI) often exhibit conformational locking, whereas the user’s compound’s dihydro-azepine allows greater flexibility.

Biological Activity

3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione (CAS Number: 2222856-93-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15N3O2
  • Molecular Weight : 221.26 g/mol
  • Structure : The compound features a pyridoazepine core structure which is known for various biological activities.

Antitumor Activity

Research indicates that compounds similar to 3-amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine have shown significant antitumor effects. For instance:

  • Mechanism : Inhibition of cancer cell proliferation through apoptosis induction.
  • Case Study : A derivative exhibited an IC50 value of approximately 5.19 to 11.72 µM against various tumor cell lines, indicating a promising therapeutic potential against malignancies .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism:

  • Research Findings : The compound demonstrated effective inhibition of ACC in vitro and in vivo studies, leading to reduced fatty acid synthesis in HepG2 cells and animal models .
  • Dosage Response : In rat models, doses as low as 0.3 mg/kg showed significant suppression of fatty acid synthesis .

Antimicrobial Activity

Preliminary studies suggest that 3-amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine may exhibit antimicrobial properties:

  • In Vitro Testing : The compound was tested against various bacterial strains with promising results indicating inhibition of growth .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis
ACC InhibitionReduction of fatty acid synthesis
AntimicrobialInhibition of bacterial growth

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Studies indicate a favorable distribution profile with potential tissue accumulation.
  • Metabolism : Further research is required to elucidate the metabolic pathways involved.

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